1-Bromo-3-(difluoromethyl)-5-fluoro-2-methylbenzene
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Overview
Description
1-Bromo-3-(difluoromethyl)-5-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H6BrF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethyl, fluorine, and methyl groups
Preparation Methods
The synthesis of 1-Bromo-3-(difluoromethyl)-5-fluoro-2-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-(difluoromethyl)-5-fluoro-2-methylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-Bromo-3-(difluoromethyl)-5-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of new functionalized benzene derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(difluoromethyl)-5-fluoro-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(difluoromethyl)-5-fluoro-2-methylbenzene exerts its effects depends on its interactions with molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, making it more effective in biological systems. The exact molecular pathways involved vary depending on the specific application and target.
Comparison with Similar Compounds
1-Bromo-3-(difluoromethyl)-5-fluoro-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: This compound has a similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
1-Bromo-3-(difluoromethyl)benzene: Lacking the additional fluorine and methyl groups, this compound has different chemical properties and uses.
1-Bromo-3-(trifluoromethyl)benzene:
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSAXFFOSBUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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